molecular formula C16H16BrClO2 B12638334 Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate CAS No. 1242317-03-8

Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate

Cat. No.: B12638334
CAS No.: 1242317-03-8
M. Wt: 355.7 g/mol
InChI Key: IWOVTVUQTDVVSX-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a bromomethyl group, a chloro-substituted dihydronaphthalene ring, and an ethyl ester group. It is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the 1-chloro-3,4-dihydronaphthalene intermediate.

    Bromomethylation: The intermediate undergoes bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Esterification: The bromomethylated intermediate is then subjected to esterification with ethyl acrylate under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl and chloro groups.

    Addition Reactions: The double bond in the prop-2-enoate moiety can undergo addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.

    Reduction Products: Reduced forms, such as alcohols or alkanes.

Scientific Research Applications

Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro-substituted dihydronaphthalene ring may interact with hydrophobic pockets in target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-2-(bromomethyl)-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of the chloro-substituted dihydronaphthalene ring.

    Ethyl (2Z)-2-(chloromethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate: Similar structure but with a chloromethyl group instead of the bromomethyl group.

Uniqueness

Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate is unique due to the combination of the bromomethyl group and the chloro-substituted dihydronaphthalene ring. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1242317-03-8

Molecular Formula

C16H16BrClO2

Molecular Weight

355.7 g/mol

IUPAC Name

ethyl (Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate

InChI

InChI=1S/C16H16BrClO2/c1-2-20-16(19)13(10-17)9-12-8-7-11-5-3-4-6-14(11)15(12)18/h3-6,9H,2,7-8,10H2,1H3/b13-9+

InChI Key

IWOVTVUQTDVVSX-UKTHLTGXSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C2=CC=CC=C2CC1)Cl)/CBr

Canonical SMILES

CCOC(=O)C(=CC1=C(C2=CC=CC=C2CC1)Cl)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.